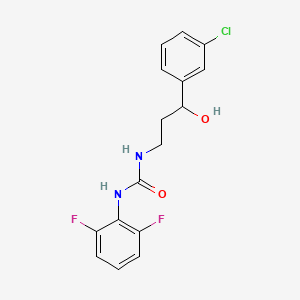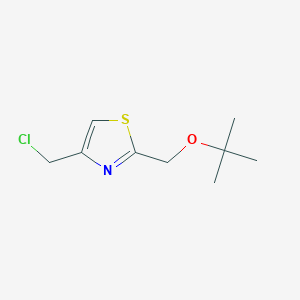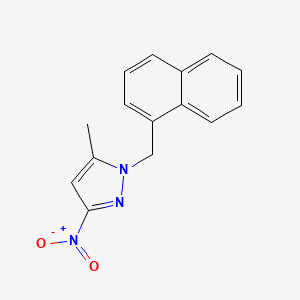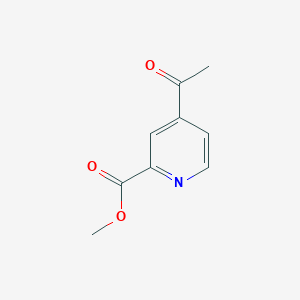
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine, also known as CITP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound that is characterized by a pyridine ring fused with an isoxazole ring and has a trifluoromethyl group attached to the nitrogen atom of the pyridine ring. CITP is a versatile molecule that is used in a variety of applications, such as synthesis of other compounds, drug development, and biological research.
Scientific Research Applications
Halogen Shuffling and Electrophilic Substitutions
- Halogen Shuffling in Pyridines: 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into its 3-iodo derivative, providing a base for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing the chemical's versatility in synthetic organic chemistry (Mongin et al., 1998).
Fungicidal Properties and Molecular Structure
- Fluazinam - Fungicide Application: The title compound, also known as the fungicide fluazinam, exhibits a significant dihedral angle between the pyridine and benzene ring planes, demonstrating its stable molecular structure and potential efficacy in agriculture (Jeon et al., 2013).
Synthesis of Pesticides and Herbicides
- Synthesis of Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a variant of the chemical, is widely used in the synthesis of pesticides, highlighting its importance in agricultural chemistry (Lu Xin-xin, 2006).
- Synthesis of Trifloxysulfuron - Herbicide Application: The compound is a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron, signifying its role in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Antimicrobial Activities and DNA Interaction
- Antimicrobial Activities and DNA Interaction: Studies have characterized the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine and its interaction with DNA, shedding light on its potential applications in pharmaceutical and biological research (Evecen et al., 2017).
Regioselective Synthesis and Functionalization
- Regioselective Synthesis of Pyridine Derivatives: The chemical serves as a model substrate for regioselective synthesis and functionalization, demonstrating its utility in complex chemical syntheses (Yang et al., 2013).
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNWOFIORAVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)




![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)